4-Fluoro-3-methoxybenzonitrile
Overview
Description
4-Fluoro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H6FNO. It belongs to the family of benzonitriles and is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, along with a nitrile group. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-3-methoxybenzonitrile involves the reaction of 4-fluoro-3-methoxyphenol with potassium cyanide in the presence of a catalyst. This reaction yields this compound and potassium hydroxide as byproducts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methoxybenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Fluoro-3-methoxybenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as an intermediate in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research and may involve binding to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxybenzonitrile
- 4-Fluoro-3-methoxyphenol
- 4-Fluoro-3-methoxybenzaldehyde
Uniqueness
4-Fluoro-3-methoxybenzonitrile is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This distinct structure makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
4-fluoro-3-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWHAPVFVBXMBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372017 | |
Record name | 4-Fluoro-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243128-37-2 | |
Record name | 4-Fluoro-3-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243128-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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